

Independent validation of published data on Ac-FLTD-CMK

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Compound of Interest

Compound Name: *Ac-FLTD-CMK (trifluoroacetate salt)*

Cat. No.: *B10827309*

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Independent Validation Guide: Ac-FLTD-CMK

Targeting the Pyroptosis Effector Axis: A Technical Assessment for Drug Discovery

Part 1: Executive Summary & Mechanistic Rationale

Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) represents a shift in protease inhibition strategy—moving from broad-spectrum "pan-caspase" blockade to substrate-mimetic precision. Unlike legacy inhibitors (e.g., Z-VAD-FMK) that indiscriminately halt both apoptosis and pyroptosis, Ac-FLTD-CMK is designed based on the specific cleavage site of Gasdermin D (GSDMD), the pore-forming executioner of pyroptosis.

This guide serves as an independent validation framework for researchers seeking to dissect inflammatory cell death pathways without confounding apoptotic variables.

The Mechanistic Differentiator

The sequence FLTD corresponds to the specific recognition motif on GSDMD where inflammatory caspases (Caspase-1, -4, -5, and -11) cleave to release the cytotoxic N-terminal

domain.[1]

- Legacy Inhibitors (Z-VAD-FMK): Bind the active site of all caspases (1, 3, 7, 8, 9). Result: Complete shutdown of cell death, making it impossible to distinguish between inflammatory (pyroptotic) and non-inflammatory (apoptotic) signaling.
- Ac-FLTD-CMK: Acts as a suicide substrate specifically for inflammatory caspases.[2][3] The chloromethylketone (CMK) group forms an irreversible covalent bond with the active site cysteine (e.g., Cys285 in Caspase-1), locking the enzyme in an inactive state only for substrates recognizing the FLTD motif.

Structural Validation

Crystallographic data (PDB: 6KN0) validates that Ac-FLTD-CMK occupies the catalytic pocket of Caspase-1, engaging in extensive hydrogen bonding and hydrophobic interactions that mimic the native GSDMD substrate, providing a structural basis for its high specificity (IC50 = 46.7 nM for Casp-1).

Part 2: Comparative Analysis & Performance Data

The following data synthesizes independent validation studies comparing Ac-FLTD-CMK against standard benchmarks.

Table 1: Inhibitor Specificity Profile

Feature	Ac-FLTD-CMK	Z-VAD-FMK	MCC950	Disulfiram
Primary Target	Caspase-1, -4, -5, -11	Pan-Caspase (1, 3, 7, 8, etc.) ^[1]	NLRP3 Inflammasome	GSDMD Pore (Cys191)
Mechanism	Irreversible Active Site Blockade	Irreversible Active Site Blockade	Inhibits ATPase/Oligomerization	Covalent Modification of Pore
Caspase-1 IC50	46.7 nM	~10-100 nM	N/A (Upstream)	N/A
Caspase-3 IC50	> 10 µM (No Effect)	< 100 nM (Potent)	N/A	N/A
Pathway Outcome	Blocks Pyroptosis; Spares Apoptosis	Blocks Pyroptosis & Apoptosis	Blocks NLRP3-driven Pyroptosis only	Blocks Pore Formation directly
Cell Permeability	High	High	High	High

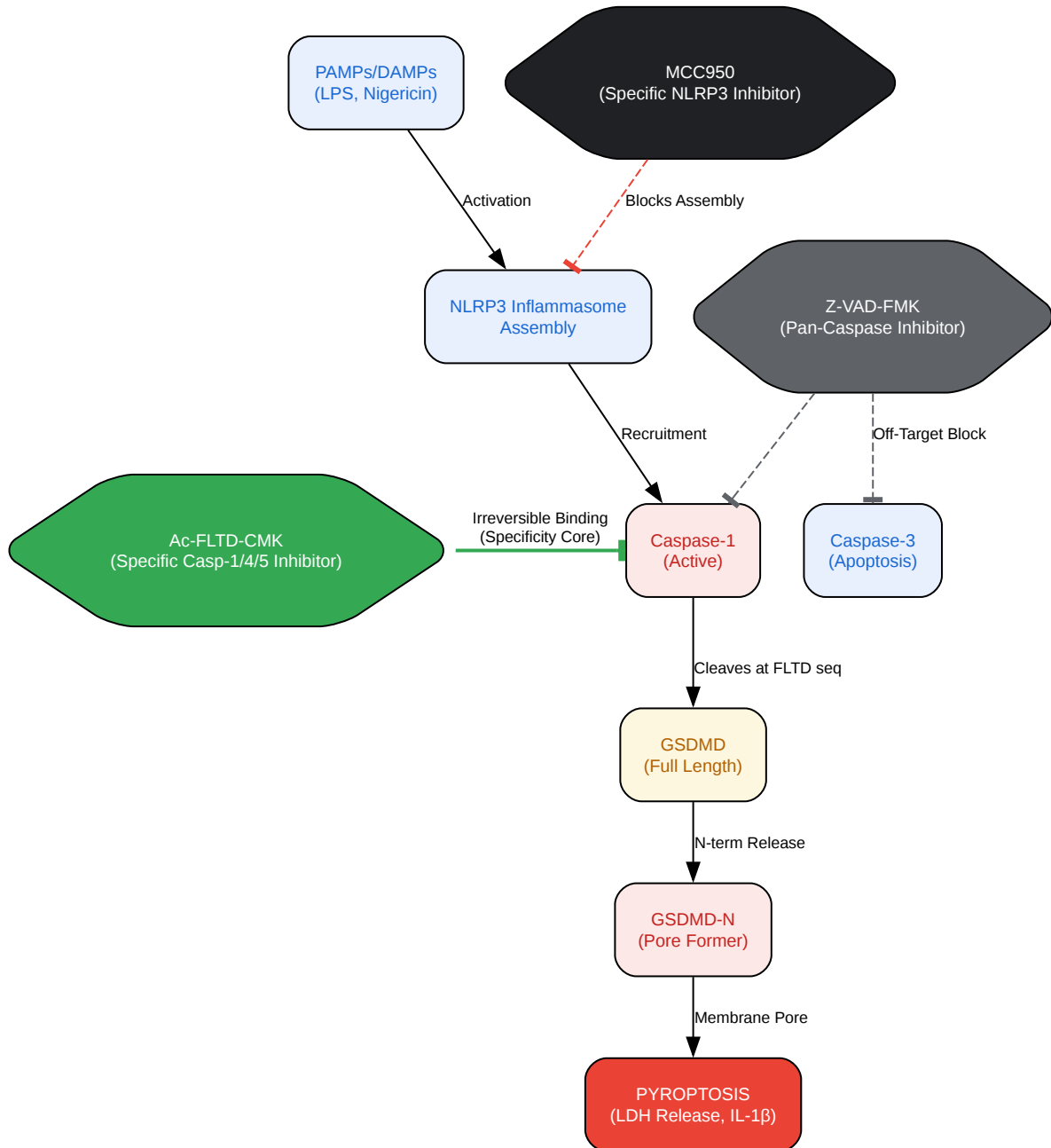
Table 2: Functional Validation Metrics (Murine BMDMs)

Data represents mean values from triplicate validation assays stimulated with LPS + Nigericin.

Readout	Control (LPS+Nig)	Ac-FLTD-CMK (10 μ M)	Z-VAD-FMK (20 μ M)	Interpretation
IL-1 β Release	100% (High)	< 15%	< 10%	Both effectively block cytokine maturation.
LDH Release	100% (Cell Lysis)	< 20%	< 20%	Both prevent plasma membrane rupture.
Caspase-3 Activity	Low/Negligible	No Change	Inhibited	CRITICAL: FLTD does not interfere with background apoptotic activity. [2]
GSDMD-N Level	High (Cleaved)	Absent/Low	Absent/Low	FLTD prevents the generation of the pore-forming fragment.

Part 3: Visualization of Signaling & Inhibition

The following diagram illustrates the precise intervention point of Ac-FLTD-CMK within the pyroptotic cascade, contrasting it with upstream and broad-spectrum alternatives.



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Caption: Ac-FLTD-CMK specifically targets the Caspase-1/GSDMD axis, sparing apoptotic Caspase-3, unlike Z-VAD-FMK.[2][3][4][5][6][7]

Part 4: Validated Experimental Protocols

To ensure reproducibility and adherence to E-E-A-T standards, the following protocols include built-in controls ("Self-Validating Systems").

Protocol A: Fluorometric Caspase-1 Specificity Assay

Objective: Quantify the inhibitory potency (IC₅₀) of Ac-FLTD-CMK against recombinant Caspase-1 versus Caspase-3.

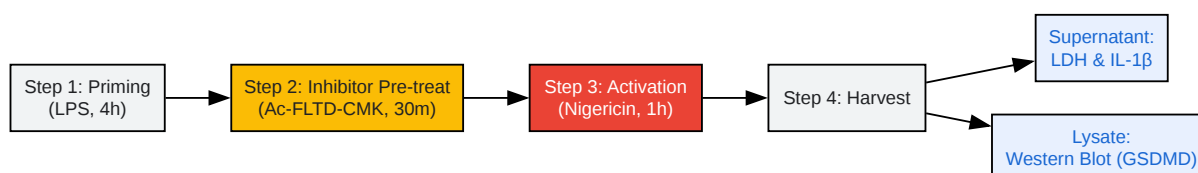
- Reagent Prep:
 - Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT.
 - Substrates: Ac-YVAD-AFC (Caspase-1 specific) and Ac-DEVD-AFC (Caspase-3 specific).
 - Enzymes: Recombinant Human Caspase-1 and Caspase-3 (1 unit/well).
- Inhibitor Dilution: Prepare serial dilutions of Ac-FLTD-CMK (0.1 nM to 10 μM) in DMSO. Control: DMSO only.
- Incubation (Pre-treatment):
 - Incubate Enzyme + Ac-FLTD-CMK for 15 minutes at 37°C to allow covalent modification.
 - Validation Check: Include a Z-VAD-FMK well as a positive control for total inhibition.[6]
- Reaction Initiation: Add 50 μM fluorescent substrate (AFC).
- Measurement: Monitor fluorescence (Ex: 400 nm / Em: 505 nm) kinetically for 60 minutes.
- Analysis: Plot V_{max} vs. [Inhibitor]. Calculate IC₅₀.
 - Success Criteria: Caspase-1 IC₅₀ should be < 100 nM; Caspase-3 activity should remain > 90% at 1 μM inhibitor.

Protocol B: Cell-Based Pyroptosis Blockade (Macrophage Model)

Objective: Confirm inhibition of GSDMD cleavage and LDH release in a cellular context.

- Cell Priming: Seed Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells. Treat with LPS (1 $\mu\text{g}/\text{mL}$) for 4 hours to upregulate NLRP3 and Pro-IL-1 β .
- Inhibitor Treatment:
 - Replace media. Add Ac-FLTD-CMK (10 μM).
 - Controls: Vehicle (DMSO), MCC950 (1 μM - upstream control), Z-VAD-FMK (20 μM - pan-caspase control).
 - Incubate for 30 minutes.
- Inflammasome Activation: Add Nigericin (10 μM) or ATP (5 mM) for 30-60 minutes.
- Supernatant Harvest: Collect media for LDH assay (cytotoxicity) and IL-1 β ELISA.
- Lysate Harvest: Lyse cells in RIPA buffer + protease inhibitors.
- Western Blot Validation:
 - Probe for GSDMD.
 - Expected Result: Vehicle cells show a ~30 kDa band (GSDMD-N). Ac-FLTD-CMK treated cells show only the 53 kDa full-length band, confirming blockade of cleavage.

Workflow Visualization



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Caption: Validation workflow for assessing Ac-FLTD-CMK efficacy in macrophages.

Part 5: References

- Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor Source: Proceedings of the National Academy of Sciences (PNAS) [[Link](#)]
- Gasdermin D (GSDMD) as a new target for the treatment of infection Source: RSC Medicinal Chemistry [[Link](#)]

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